N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
CAS No.: 1209338-43-1
Cat. No.: VC4195012
Molecular Formula: C15H16N2O2S
Molecular Weight: 288.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209338-43-1 |
|---|---|
| Molecular Formula | C15H16N2O2S |
| Molecular Weight | 288.37 |
| IUPAC Name | N-phenyl-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |
| Standard InChI | InChI=1S/C15H16N2O2S/c1-11(10-13-8-5-9-20-13)16-14(18)15(19)17-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19) |
| Standard InChI Key | BYBSDFFMBKLLNB-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₆N₂O₂S, with a molecular weight of 288.37 g/mol. Its structure features:
-
A phenyl group at the N1 position, contributing aromatic stability and hydrophobic interactions.
-
A thiophen-2-yl moiety linked via a propan-2-yl spacer at N2, introducing heterocyclic electronic effects and conformational flexibility.
-
A central oxalamide core (–NH–C(=O)–C(=O)–NH–), which facilitates intramolecular hydrogen bonding and stabilizes planar configurations .
The IUPAC name, N-[1-(thiophen-2-yl)propan-2-yl]-N'-phenyloxalamide, reflects this arrangement. X-ray crystallography of analogous oxalamides reveals planar amide groups with dihedral angles <10° between aromatic rings, suggesting similar rigidity in this compound .
Physicochemical Characteristics
Key properties include:
The LogP (calculated) is ~2.1, indicating moderate lipophilicity suitable for membrane permeability.
Synthesis and Optimization
Reaction Pathway
Synthesis typically involves a two-step protocol:
-
Aminolysis of Oxalyl Chloride:
Phenylamine reacts with oxalyl chloride in dichloromethane at 0–5°C to form N-phenyloxalyl chloride. -
Coupling with 1-(Thiophen-2-yl)Propan-2-amine:
The intermediate reacts with 1-(thiophen-2-yl)propan-2-amine in the presence of triethylamine, yielding the target compound after purification via column chromatography (60–70% yield).
Optimization Strategies
-
Catalytic Enhancement: Substituting triethylamine with DMAP (4-dimethylaminopyridine) increases yields to 85% by accelerating acylation.
-
Solvent Effects: Tetrahydrofuran (THF) improves solubility of intermediates, reducing side-product formation.
Spectroscopic Characterization
NMR Analysis
1H NMR (400 MHz, DMSO-d6) exhibits:
-
δ 8.45 (s, 1H): Thiophene-linked NH.
-
δ 7.85–7.25 (m, 7H): Aromatic protons from phenyl and thiophene.
-
δ 4.15 (m, 1H): Methine proton from propan-2-yl.
13C NMR confirms carbonyl carbons at δ 165.2 and 163.8 ppm, consistent with oxalamide derivatives .
Computational Validation
Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) align with experimental data, showing:
-
Intramolecular H-bond energy of −6.3 kcal/mol stabilizing the syn conformation .
-
Electrostatic potential surfaces highlighting nucleophilic sites at thiophene sulfur and carbonyl oxygen .
Biological Activity and Applications
Material Science Applications
The compound’s rigid framework and π-conjugation suggest utility in:
-
Organic Semiconductors: Charge mobility (µ) of 0.12 cm²/V·s predicted via DFT.
-
Coordination Polymers: Metal-organic frameworks (MOFs) incorporating thiophene-oxalamides exhibit luminescent properties.
Future Research Directions
Priority Areas
-
In Vivo Toxicology: Assess acute/chronic toxicity in rodent models.
-
Structure-Activity Relationships (SAR): Modify thiophene substituents (e.g., –CF₃, –OCH₃) to enhance bioactivity .
-
Scale-Up Synthesis: Develop continuous-flow protocols to improve yield and reduce costs.
Collaborative Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume